3-Chloro-4-(trifluoromethyl)aniline
Overview
Description
3-Chloro-4-(trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of the isomers of trifluoromethylaniline and is classified as an aromatic amine . They are typically colorless liquids .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethyl)aniline involves several steps . In one study, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)aniline has been studied using various spectroscopic techniques . The electron donating and electron withdrawing effects on the structure of aniline and effects of substituent positions on the vibrational spectra of the title molecule in comparison with similar kind of molecules have also been illustrated .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4-(trifluoromethyl)aniline are complex and can lead to a variety of products . The optimized geometrical parameters were calculated and the substitution effect of a change in the planarity or the degree of pyramidal NH moiety were explained on the basis of natural atomic .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)aniline has a molecular weight of 195.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 195.0062613 g/mol . The topological polar surface area of the compound is 26 Ų .Scientific Research Applications
Vibrational Analysis and Non-linear Optical Materials
The vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, a compound closely related to 3-chloro-4-(trifluoromethyl)aniline, has been studied experimentally using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research emphasizes the importance of the compound in understanding the effects of substituent positions on vibrational spectra. The theoretical analysis, including HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface analysis, suggests its potential utility in non-linear optical (NLO) materials (Revathi et al., 2017).
Synthesis and Applications in Pesticides and Herbicides
2,6-Dichloro-4-trifluoromethyl aniline, a derivative of 3-chloro-4-(trifluoromethyl)aniline, is noted as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. The paper reviews the main preparation methods of this intermediate and summarizes the characteristics and applications of the derived pesticides and herbicides (Zhou Li-shan, 2002).
Spectroscopic Investigations and Electronic Properties
Spectroscopic studies on related compounds, like 4-nitro-3-(trifluoromethyl)aniline, have provided insights into their vibrational, structural, thermodynamic, and electronic characteristics. This research highlights the influence of substituent groups on molecular and electronic properties, which is crucial for understanding the behavior of 3-chloro-4-(trifluoromethyl)aniline derivatives (Saravanan et al., 2014).
Safety And Hazards
3-Chloro-4-(trifluoromethyl)aniline is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding contact with eyes, skin, and clothing, avoiding repeated exposure, and ensuring adequate ventilation .
properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMRRANXJVDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196198 | |
Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)aniline | |
CAS RN |
445-13-6 | |
Record name | 3-Chloro-4-trifluoromethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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